molecular formula C21H27ClN4O B2785191 1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea CAS No. 2034403-06-8

1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea

Cat. No.: B2785191
CAS No.: 2034403-06-8
M. Wt: 386.92
InChI Key: MAUVGLARSBIRGO-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorobenzyl group, a cyclopentyl ring, and a tetrahydrocyclopenta[c]pyrazol moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the Chlorobenzyl Intermediate: This step involves the chlorination of benzyl compounds under controlled conditions.

    Cyclopentyl Ring Formation: Cyclopentyl intermediates are synthesized through cyclization reactions.

    Tetrahydrocyclopenta[c]pyrazol Formation: This involves the cyclization of appropriate precursors under specific conditions.

    Final Coupling Reaction: The final step involves coupling the chlorobenzyl, cyclopentyl, and tetrahydrocyclopenta[c]pyrazol intermediates to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorobenzyl)-1-cyclopentylurea: Lacks the tetrahydrocyclopenta[c]pyrazol moiety.

    1-Cyclopentyl-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea: Lacks the chlorobenzyl group.

Uniqueness

The uniqueness of 1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea lies in its combined structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-cyclopentyl-1-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN4O/c1-25-20-8-4-7-18(20)19(24-25)14-26(17-5-2-3-6-17)21(27)23-13-15-9-11-16(22)12-10-15/h9-12,17H,2-8,13-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUVGLARSBIRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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